

physical and chemical properties of 2,4-Difluoro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-3-hydroxybenzaldehyde

Cat. No.: B070875

[Get Quote](#)

An In-depth Technical Guide to 2,4-Difluoro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of interest in medicinal chemistry and drug development. The presence of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of **2,4-Difluoro-3-hydroxybenzaldehyde**, along with relevant experimental details and potential synthetic routes.

Physicochemical Properties

The introduction of fluorine atoms can alter properties such as acidity, lipophilicity, and metabolic stability, making this compound a valuable building block in the design of novel therapeutic agents.

Physical Properties

Quantitative physical data for **2,4-Difluoro-3-hydroxybenzaldehyde** is summarized in the table below. The boiling point has not been reported and may be subject to decomposition at elevated temperatures. The solubility is expected to be moderate in polar organic solvents.

Property	Value	Source
Molecular Formula	C ₇ H ₄ F ₂ O ₂	--INVALID-LINK--
Molecular Weight	158.10 g/mol	--INVALID-LINK--
CAS Number	192927-69-8	SpectraBase[1]
Appearance	Solid (predicted)	General knowledge
Melting Point	141.3-141.7 °C	Alkorta et al.[2]
Boiling Point	Not available	
Solubility	Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and DMSO.	Inferred from related compounds[3][4][5]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **2,4-Difluoro-3-hydroxybenzaldehyde**.

2.2.1. NMR Spectroscopy

The ¹H, ¹³C, and ¹⁹F NMR data for **2,4-Difluoro-3-hydroxybenzaldehyde** have been reported by Alkorta et al.[2]. The spectra were recorded in DMSO-d₆ at 300 K.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.16	d	4J(H,F) = 1.6	CHO
9.94	s	OH	
7.42	ddd	3J(H,H) = 8.9, 4J(H,F) = 6.8, 4J(H,F) = 4.9	H-6
7.11	ddd	3J(H,H) = 8.9, 3J(H,F) = 10.7, 5J(H,F) = 1.2	H-5

¹³C NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
186.7	dd	3J(C,F) = 5.9, 5J(C,F) = 2.0	CHO
152.0	dd	1J(C,F) = 247.9, 2J(C,F) = 11.2	C-2
142.1	dd	1J(C,F) = 244.2, 2J(C,F) = 3.9	C-4
138.8	dd	2J(C,F) = 14.5, 4J(C,F) = 2.0	C-3
124.9	dd	3J(C,F) = 4.1, 3J(C,F) = 3.8	C-6
120.3	dd	2J(C,F) = 15.1, 4J(C,F) = 3.9	C-1
113.8	dd	2J(C,F) = 22.4, 4J(C,F) = 3.2	C-5

¹⁹F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-139.7	dd	$3J(F,F) = 19.8, 4J(F,H) = 6.8$	F-2
-155.8	ddd	$3J(F,F) = 19.8, 3J(F,H) = 10.7, 4J(F,H) = 4.9$	F-4

2.2.2. Infrared (IR) Spectroscopy

An experimental IR spectrum for **2,4-Difluoro-3-hydroxybenzaldehyde** is not readily available. However, the expected characteristic absorption bands based on its functional groups are presented below.

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3500-3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3100-3000	Medium	C-H Stretch	Aromatic
2850-2750	Medium	C-H Stretch	Aldehyde
1700-1680	Strong	C=O Stretch	Aldehyde
1620-1580	Medium-Strong	C=C Stretch	Aromatic Ring
1250-1000	Strong	C-F Stretch	Aryl Fluoride

2.2.3. Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is available for **2,4-Difluoro-3-hydroxybenzaldehyde**, indicating a molecular weight of 158.1 g/mol .[\[1\]](#)[\[6\]](#)

Chemical Properties and Reactivity

The chemical reactivity of **2,4-Difluoro-3-hydroxybenzaldehyde** is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.

- **Aldehyde Group:** The aldehyde functionality is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and oximes.
- **Phenolic Hydroxyl Group:** The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.
- **Aromatic Ring:** The fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.

The interplay of these functional groups makes **2,4-Difluoro-3-hydroxybenzaldehyde** a versatile intermediate for the synthesis of more complex molecules.

Experimental Protocols

A detailed experimental protocol for the synthesis of **2,4-Difluoro-3-hydroxybenzaldehyde** is not explicitly described in the reviewed literature. However, based on common organic synthesis methodologies for substituted benzaldehydes, a plausible synthetic route would be the formylation of 2,4-difluoro-3-methoxyphenol followed by demethylation, or the direct formylation of 2,6-difluorophenol. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings.^{[7][8][9]}

Proposed Synthesis via Vilsmeier-Haack Reaction

This proposed protocol is based on the general procedure for the Vilsmeier-Haack formylation of phenols.

Reaction Scheme:

POCl₃, DMF

[Click to download full resolution via product page](#)

Proposed Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde

Materials:

- 2,6-Difluorophenol
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Sodium acetate
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).
- Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
- Add a solution of 2,6-difluorophenol (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
- Stir the mixture vigorously for 1 hour.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with dilute hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **2,4-Difluoro-3-hydroxybenzaldehyde**.

Potential Applications in Drug Development

While specific biological activities for **2,4-Difluoro-3-hydroxybenzaldehyde** have not been extensively reported, its structural motifs are present in various biologically active molecules. Benzaldehyde derivatives are known to possess a wide range of pharmacological effects, including antimicrobial and anticancer activities.^{[8][10][11][12][13][14][15][16]} The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.^[17] Therefore, **2,4-Difluoro-3-hydroxybenzaldehyde** serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

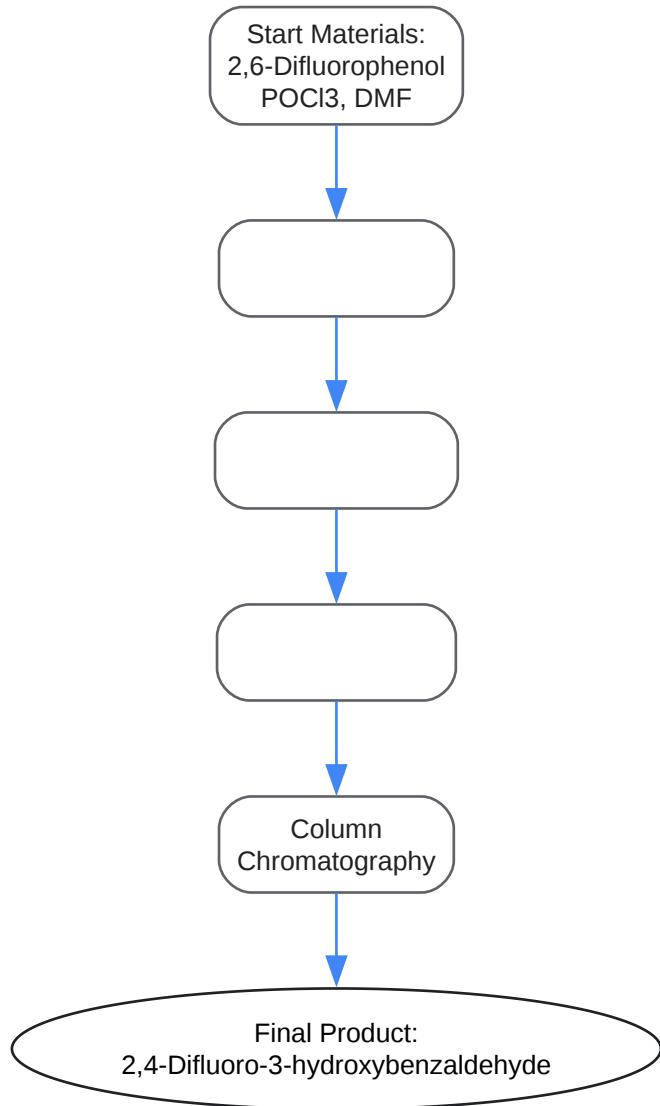
Safety Information

The safety data for **2,4-Difluoro-3-hydroxybenzaldehyde** indicates that it is a hazardous substance.^[18]

Hazard Statements:

- H315: Causes skin irritation.^[18]
- H319: Causes serious eye irritation.^[18]
- H335: May cause respiratory irritation.^[18]

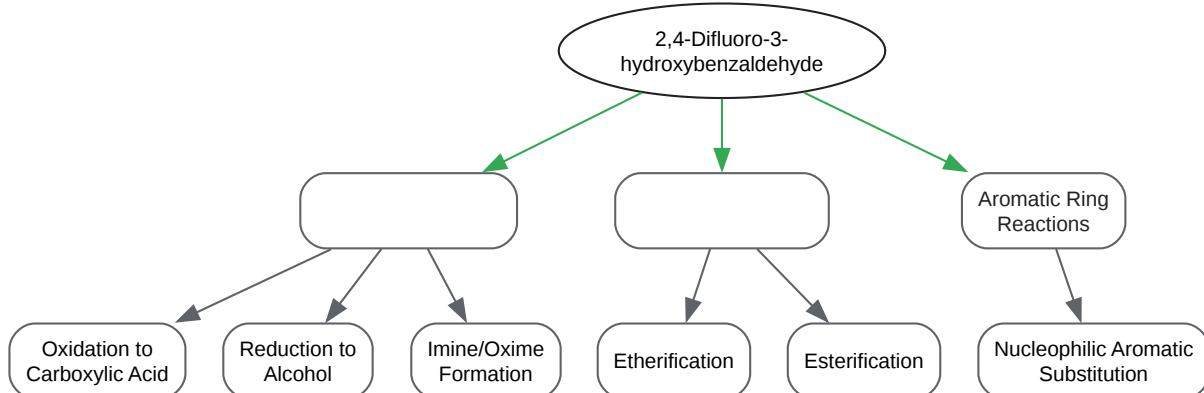
Precautionary Statements:


- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[18](#)]
- P280: Wear protective gloves/eye protection/face protection.[[18](#)]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[18](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[18](#)]

It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization Diagrams

Proposed Synthetic Workflow


Proposed Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the proposed synthetic workflow for **2,4-Difluoro-3-hydroxybenzaldehyde**.

Reactivity Profile

Reactivity Profile of 2,4-Difluoro-3-hydroxybenzaldehyde

[Click to download full resolution via product page](#)

Caption: A diagram showing the potential reaction pathways for **2,4-Difluoro-3-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with *Angiostrongylus cantonensis* young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against *Drosophila melanogaster* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomolther.org [biomolther.org]
- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 18. pharm.sinocurechem.com [pharm.sinocurechem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,4-Difluoro-3-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070875#physical-and-chemical-properties-of-2-4-difluoro-3-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com